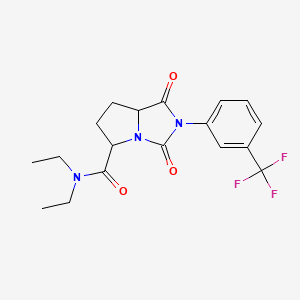
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(3-(diethylamino)propyl)-4,6-dimethyl-7-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(3-(diethylamino)propyl)-4,6-dimethyl-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo-benzodiazepine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as diethylamino and phenyl groups through nucleophilic or electrophilic substitution reactions.
Hydrogenation: Reduction of double bonds to form the dihydro derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or double bonds.
Substitution: Nucleophilic or electrophilic substitution to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives involves their interaction with specific molecular targets. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives may exhibit unique pharmacological profiles due to their distinct structural features. The presence of additional functional groups and the specific arrangement of atoms can lead to different interactions with biological targets, resulting in unique therapeutic effects.
特性
CAS番号 |
122807-55-0 |
|---|---|
分子式 |
C26H34ClN3O |
分子量 |
440.0 g/mol |
IUPAC名 |
9-[3-(diethylamino)propyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride |
InChI |
InChI=1S/C26H33N3O.ClH/c1-5-27(6-2)16-11-17-28-23-15-10-14-22-25(21-12-8-7-9-13-21)20(4)29(26(22)23)19(3)18-24(28)30;/h7-10,12-15,19H,5-6,11,16-18H2,1-4H3;1H |
InChIキー |
CYUYVKCMHVPUDV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1C(=O)CC(N2C(=C(C3=C2C1=CC=C3)C4=CC=CC=C4)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)



